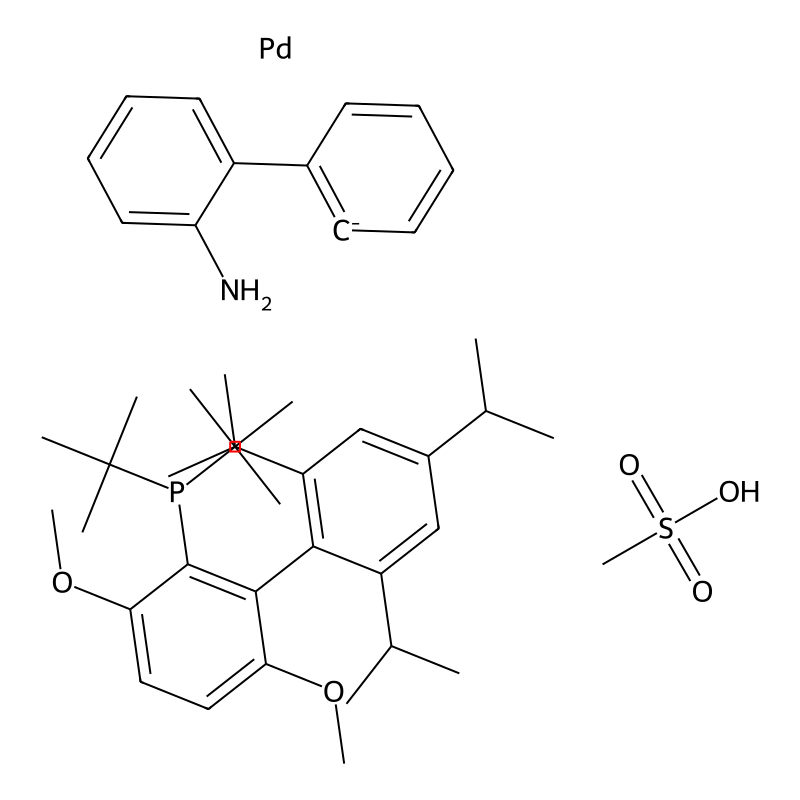

tBuBrettPhos Pd G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

tBuBrettPhos Pd G3 is a third-generation (G3) palladacycle precatalyst engineered for highly demanding C–N, C–O, and C–C cross-coupling reactions [1]. Featuring the exceptionally bulky, electron-rich biaryl phosphine ligand tBuBrettPhos paired with a methanesulfonate (MsO⁻) leaving group, this complex overcomes the limitations of earlier generations by ensuring rapid, quantitative activation into the active L-Pd(0) species under mildly basic conditions [1]. For industrial and pharmaceutical procurement, its primary value lies in its air, moisture, and thermal stability, which allows for benchtop handling and exact 1:1 ligand-to-palladium stoichiometry . This precise formulation eliminates the reproducibility issues and catalytic inhibition commonly associated with the variable purity of traditional palladium sources like Pd2(dba)3 [1].

Attempting to substitute tBuBrettPhos Pd G3 with generic in-situ mixtures—such as combining Pd2(dba)3 or Pd(OAc)2 with free tBuBrettPhos ligand—frequently results in suboptimal procurement outcomes due to incomplete catalyst activation and ligand inhibition [1]. Traditional palladium sources like Pd2(dba)3 contain dibenzylideneacetone (dba), which can competitively bind to the active Pd(0) center, severely retarding the oxidative addition step in sterically hindered couplings [1]. Furthermore, achieving the critical 1:1 ligand-to-palladium ratio is difficult with in-situ mixing, often leading to the formation of catalytically dormant Pd species or requiring excess ligand that suppresses the reaction [1]. Compared to second-generation (G2) chloride-based precatalysts, the G3 methanesulfonate architecture is specifically required to accommodate the extreme steric bulk of the tBuBrettPhos ligand, allowing activation with weaker, substrate-friendly bases like Cs2CO3 or K3PO4 rather than harsh alkoxides [1].

Quantitative Yield Superiority in Fluorinated C-O Cross-Coupling

In the synthesis of fluorinated alkyl aryl ethers, the pre-formed tBuBrettPhos Pd G3 complex demonstrates a measurable yield advantage over in-situ catalyst generation[1]. When coupling (hetero)aryl bromides with fluorinated alcohols using Cs2CO3 in toluene for 1 hour, tBuBrettPhos Pd G3 achieved a 70% product yield [1]. In direct comparison, generating the catalyst in-situ using Pd2(dba)3 and free tBuBrettPhos ligand yielded only 51% under identical conditions, while substitution with the less sterically hindered BrettPhos ligand resulted in 0% yield [1].

| Evidence Dimension | Product yield in C-O cross-coupling after 1 hour |

| Target Compound Data | 70% yield (tBuBrettPhos Pd G3) |

| Comparator Or Baseline | 51% yield (Pd2(dba)3 + free tBuBrettPhos); 0% yield (Pd2(dba)3 + BrettPhos) |

| Quantified Difference | 19% absolute yield increase over in-situ mixing; complete enablement vs BrettPhos |

| Conditions | (Hetero)aryl bromide + fluorinated alcohol, Cs2CO3 base, toluene, 1 h reaction time |

Procuring the pre-formed G3 complex directly translates to higher throughput and reduced waste in the synthesis of high-value fluorinated APIs, justifying the upfront catalyst cost over separate generic precursors.

Enablement of Mild Phenol Synthesis via Oxime Surrogates

Traditional Pd-catalyzed hydroxylation of aryl halides typically requires strong bases (e.g., KOH), which limits functional group tolerance and often leads to the formation of dormant Ar-Pd-OH species [1]. tBuBrettPhos Pd G3 provides an alternative pathway by catalyzing the conversion of aryl halides to phenols using benzaldehyde oxime as a hydroxide surrogate [1]. This specific G3-catalyzed methodology entirely avoids strong basic conditions and bypasses the problematic Ar-Pd-OH intermediate, allowing for the successful hydroxylation of complex, base-sensitive substrates that degrade under conventional protocols [1].

| Evidence Dimension | Functional group tolerance and intermediate formation |

| Target Compound Data | Successful conversion to phenols using benzaldoxime without strong base |

| Comparator Or Baseline | Traditional Pd/KOH systems (formation of dormant Ar-Pd-OH species and substrate degradation) |

| Quantified Difference | Elimination of strong basic conditions and avoidance of dormant catalytic species |

| Conditions | Aryl halide + benzaldoxime, tBuBrettPhos Pd G3 catalysis |

For process chemists working with fragile intermediates, procuring this specific precatalyst unlocks a mild hydroxylation route that prevents the loss of expensive late-stage materials.

Rapid Activation and Elimination of dba-Induced Inhibition

The structural design of tBuBrettPhos Pd G3, featuring a non-coordinating methanesulfonate anion, allows for rapid and quantitative formation of the active L-Pd(0) species upon exposure to mild bases like K3PO4[1]. In contrast, utilizing traditional Pd2(dba)3 precursors introduces dibenzylideneacetone (dba) into the reaction mixture, which competitively coordinates to the palladium center and inhibits the catalytic cycle, particularly for sterically demanding substrates[1]. The pre-formed G3 precatalyst guarantees an exact 1:1 ligand-to-metal ratio, preventing the formation of inactive bis-ligated palladium complexes that frequently occur when attempting to optimize in-situ reactions with bulky ligands [1].

| Evidence Dimension | Active L-Pd(0) generation and reaction inhibition |

| Target Compound Data | Quantitative 1:1 L-Pd(0) generation with mild base; 0% dba inhibition |

| Comparator Or Baseline | Pd2(dba)3 + free ligand (variable L:Pd ratio, significant dba-induced inhibition) |

| Quantified Difference | Complete elimination of dba-related catalytic suppression and guaranteed 1:1 stoichiometry |

| Conditions | Base-promoted reductive elimination in standard cross-coupling solvent systems |

Guaranteed 1:1 stoichiometry and the absence of dba drastically improve batch-to-batch reproducibility, a critical requirement for scaling up pharmaceutical manufacturing.

Late-Stage Synthesis of Fluorinated Alkyl Aryl Ethers

Driven by its measured 19% C-O cross-coupling yield advantage over in-situ Pd2(dba)3 mixtures, tBuBrettPhos Pd G3 is the logical choice for introducing heavily fluorinated or 18F-labeled motifs into complex (hetero)aryl bromides. Its ability to operate effectively with mild bases like Cs2CO3 ensures high conversion rates without degrading sensitive functional groups on the target API [1].

Mild Hydroxylation of Base-Sensitive Aryl Halides

For the preparation of phenols from aryl halides where the substrate cannot tolerate traditional strong bases (e.g., KOH), this precatalyst is specifically suited to catalyze the reaction using benzaldehyde oxime as a hydroxide surrogate. This avoids the formation of dormant Ar-Pd-OH species and preserves the integrity of fragile molecular scaffolds during procurement-critical synthesis steps[2].

High-Reproducibility Pharmaceutical Scale-Up (C-N Amination)

In industrial settings where batch-to-batch reproducibility is paramount, the guaranteed 1:1 ligand-to-palladium ratio and the absence of inhibitory dba ligands make tBuBrettPhos Pd G3 a highly reliable catalyst for demanding Buchwald-Hartwig aminations. Its quantitative activation profile with weak bases streamlines process chemistry workflows and reduces the need for extensive optimization of in-situ mixtures[3].

References

- [1] Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. American Chemical Society, 2020.

- [2] Fier, P. S., et al. tBuBrettPhos Pd G3-Catalyzed Preparation of Phenols Using Benzaldehyde Oxime as A Hydroxide Surrogate. Angewandte Chemie International Edition, 2017, 129(16), 4549-4553.

- [3] Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C−N Coupling: An Updated User's Guide. Tetrahedron 2019, 75 (32), 4199−4211.

Dates

Explore Compound Types